4-(4-Chlorophenyl)semicarbazide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-Chlorophenyl)semicarbazide and its derivatives involves a series of chemical reactions starting from aryl urea and semicarbazide formation, with chlorine substitution enhancing the compound's activity due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). A diverse library of 4-substituted semicarbazides showcases the compound's synthetic flexibility (Bogolubsky et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-(4-Chlorophenyl)semicarbazide hydrochloride is characterized by specific spatial arrangements and bond formations. Crystal structure determinations reveal the impact of chlorine substitution on molecular geometry and antibacterial activity, attributed to enhanced donor and reductive capacities (Nandi et al., 1985).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including cyclization processes that produce derivatives with medicinal and industrial applications. The synthesis and cyclization of 1,4-disubstituted semicarbazides illustrate the compound's reactivity and potential for creating novel structures (Asghar et al., 2010).
Scientific Research Applications
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Environmental Science
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Organic Synthesis
- A diverse library of twenty five 4- mono and disubstituted semicarbazides was prepared in a one-pot two-step approach .
- The approach includes formation of a carbamate from bis(2,2,2- trifluoroethyl) carbonate or 2,2,2.trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result a semicarbazide .
- The approach allowed to obtain 4-substituted semicarbazides on a large scale in good yield and purity .
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Material Science
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Nanotechnology
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Pharmaceuticals
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Thin Layer Chromatography
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Agrochemistry
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Drug Discovery
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Synthesis of Pyrazole Derivatives
Safety And Hazards
Future Directions
Semicarbazide, a related compound, has been identified as an important environmental pollutant . To reduce its content in the environment, it is crucial to control the use of nitrofurazone, a banned drug . Additionally, more research is needed to supplement toxicity data and reveal its toxic mechanism .
properties
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMEZGXXZCWCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374058 | |
Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)semicarbazide hydrochloride | |
CAS RN |
124700-01-2 | |
Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124700-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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